2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide
Description
Properties
IUPAC Name |
2-(4-methylphenyl)-N-[2-(4-methylphenyl)sulfinylethyl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO2S/c1-14-3-7-16(8-4-14)13-18(20)19-11-12-22(21)17-9-5-15(2)6-10-17/h3-10H,11-13H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAZMRNGJXPWZJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CC(=O)NCCS(=O)C2=CC=C(C=C2)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide, a compound with the molecular formula and a molecular weight of 315.43 g/mol, is an organic compound that has garnered attention for its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial efficacy of this compound. In vitro evaluations have demonstrated significant activity against various pathogens, with minimum inhibitory concentration (MIC) values indicating its effectiveness:
| Pathogen | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 - 0.25 |
| Escherichia coli | 0.25 - 0.30 |
| Pseudomonas aeruginosa | 0.30 - 0.35 |
These results suggest that the compound not only inhibits bacterial growth but also exhibits bactericidal properties, as evidenced by minimum bactericidal concentrations (MBC) that correlate closely with MIC values .
The mechanism through which this compound exerts its antimicrobial effects involves interaction with key molecular targets, such as enzymes and receptors. The sulfinyl group in the compound can form reversible covalent bonds with nucleophilic sites on proteins, potentially altering their function and disrupting cellular processes critical for microbial survival . Additionally, the chlorophenyl group may enhance binding affinity through hydrophobic interactions and π-π stacking with aromatic residues in target proteins .
Anti-inflammatory and Analgesic Effects
Beyond its antimicrobial properties, there is preliminary evidence suggesting anti-inflammatory and analgesic effects associated with this compound. In animal models, it has been observed to reduce inflammation markers significantly when administered at therapeutic doses . The specific pathways involved remain to be fully elucidated, but initial findings indicate modulation of pro-inflammatory cytokines.
Study on Antimicrobial Efficacy
A study conducted by researchers at a leading pharmaceutical institute evaluated the antimicrobial activity of several derivatives of this compound. The most active derivative demonstrated an MIC value of 0.22 µg/mL against Staphylococcus aureus and exhibited a significant reduction in biofilm formation compared to standard antibiotics like Ciprofloxacin . This highlights the potential of this compound as a candidate for further development in treating resistant bacterial infections.
Research on Anti-inflammatory Properties
In a separate investigation focused on anti-inflammatory effects, the compound was tested in a murine model of acute inflammation. Results showed that administration led to a significant decrease in paw edema and levels of pro-inflammatory cytokines (TNF-α and IL-6), suggesting that it may serve as an effective anti-inflammatory agent .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Acetamide Derivatives
Key Structural Differences and Implications
Sulfur Oxidation State: The sulfinyl group in the target compound offers intermediate polarity between sulfanyl (nonpolar) and sulfonyl (highly polar). This may enhance solubility compared to sulfanyl analogs while retaining membrane permeability .
Bulky substituents (e.g., morpholine in ) may sterically hinder interactions with biological targets but improve metabolic stability .
Heterocyclic Modifications :
- Pyridinyl () and thienyl () substituents introduce aromatic heterocycles, which can modulate electronic properties and binding affinity to enzymes or receptors .
Q & A
Q. What are the critical steps and reaction conditions for synthesizing 2-(4-Methylphenyl)-N-(2-((4-methylphenyl)sulfinyl)ethyl)acetamide?
The synthesis typically involves:
- Sulfonation and sulfinyl group introduction : Reaction of 4-methylthiophenol with an oxidizing agent (e.g., hydrogen peroxide) to form the sulfinyl intermediate.
- Acetamide coupling : Reaction of the sulfinyl intermediate with 2-(4-methylphenyl)acetyl chloride in the presence of a base (e.g., triethylamine) under inert atmosphere.
Optimization factors : Temperature (60–80°C for sulfoxide formation), solvent choice (e.g., dichloromethane for coupling), and stoichiometric control to minimize byproducts. Yield improvements are achieved via iterative purification (e.g., column chromatography) .
Q. Which spectroscopic techniques are essential for confirming structural integrity and purity?
- NMR Spectroscopy : H and C NMR to verify aromatic proton environments, sulfinyl group conformation, and acetamide linkage. For example, sulfinyl protons typically resonate at δ 2.5–3.5 ppm .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H]+ peak at m/z 356.12).
- Infrared (IR) Spectroscopy : Peaks at ~1650 cm (amide C=O stretch) and ~1040 cm (S=O stretch) .
Q. What preliminary biological assays are recommended for evaluating therapeutic potential?
- Enzyme inhibition assays : Test against kinases or proteases using fluorogenic substrates.
- Antimicrobial screening : Disk diffusion assays against Gram-positive/negative bacteria.
- Cytotoxicity studies : MTT assays on cancer cell lines (e.g., HeLa, MCF-7). Dose-response curves (IC values) guide further optimization .
Advanced Research Questions
Q. How can researchers resolve discrepancies in spectroscopic data during structural characterization?
Q. What mechanistic strategies elucidate sulfinyl group formation in this compound?
- Isotopic labeling : Use O-labeled HO to track oxygen incorporation into the sulfinyl group.
- Computational studies : Density Functional Theory (DFT) to model transition states and activation energies.
- Kinetic analysis : Monitor reaction progress via HPLC to identify rate-determining steps .
Q. How do structural modifications (e.g., methyl group position) affect biological activity?
- Structure-Activity Relationship (SAR) studies :
- Para-methyl substitution : Enhances lipophilicity, improving membrane permeability.
- Ortho/meta-methyl groups : Steric hindrance may reduce target binding.
- Biological validation : Compare IC values of analogs in enzyme assays .
Q. What advanced crystallographic methods determine the compound’s 3D conformation?
Q. How can in silico modeling predict biological interactions, and what validations are required?
- Molecular docking : Simulate binding to targets (e.g., COX-2 or EGFR) using AutoDock Vina.
- MD simulations : Assess binding stability over 100-ns trajectories (RMSD < 2 Å).
- Experimental validation : Surface Plasmon Resonance (SPR) to measure binding affinity (K) .
Data Contradiction Analysis Example
Scenario : Conflicting NMR shifts for sulfinyl protons in different solvents.
Resolution :
- Solvent polarity effects : Compare DMSO-d (polar) vs. CDCl (non-polar). Sulfinyl protons in DMSO-d may downshift due to hydrogen bonding.
- Referencing : Cross-check with literature values for similar sulfinyl-acetamides .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
